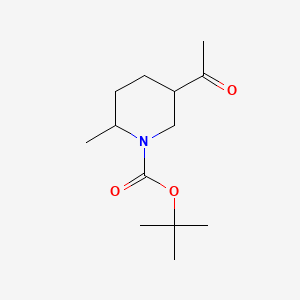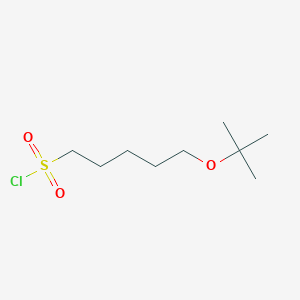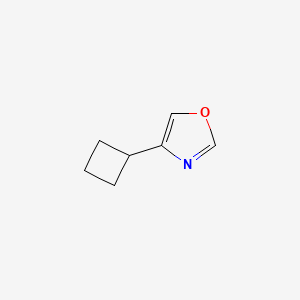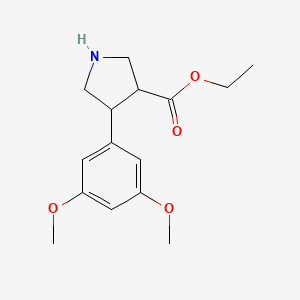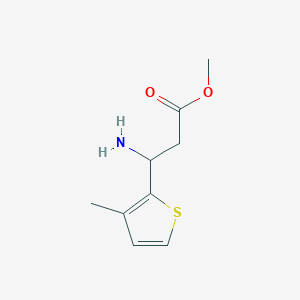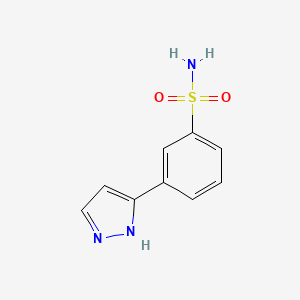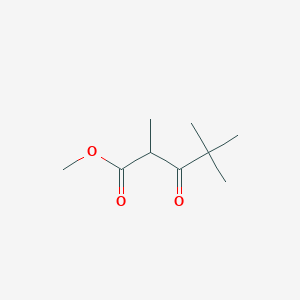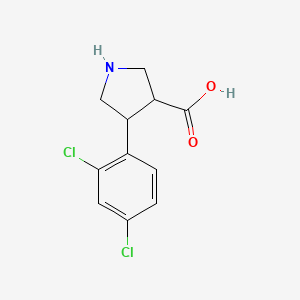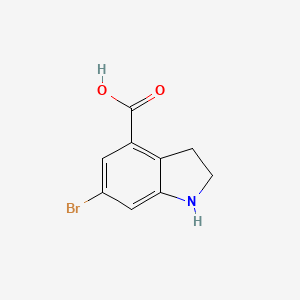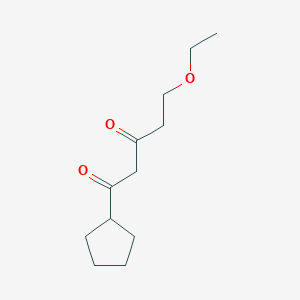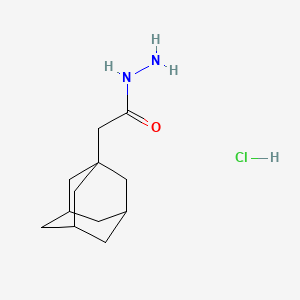
2-(Adamantan-1-yl)acetohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Adamantan-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C12H20N2O·HCl It is derived from adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)acetohydrazide hydrochloride typically involves the reaction of adamantane derivatives with hydrazine or its derivatives. One common method includes the reaction of 1-adamantyl acetic acid with hydrazine hydrate under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Adamantan-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-derived ketones or carboxylic acids, while substitution reactions can produce a variety of N-substituted hydrazides.
Aplicaciones Científicas De Investigación
2-(Adamantan-1-yl)acetohydrazide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and rigidity make it useful in the design of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antiviral and anticancer properties.
Industry: It is used in the production of polymers and other materials that require high thermal stability and rigidity.
Mecanismo De Acción
The mechanism of action of 2-(Adamantan-1-yl)acetohydrazide hydrochloride in biological systems involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed antiviral and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanecarboxylic acid: Another adamantane derivative with similar structural features.
Amantadine: A well-known antiviral drug that also contains the adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core.
Uniqueness
2-(Adamantan-1-yl)acetohydrazide hydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H21ClN2O |
|---|---|
Peso molecular |
244.76 g/mol |
Nombre IUPAC |
2-(1-adamantyl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H |
Clave InChI |
WXJBSIWCBIDZKS-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


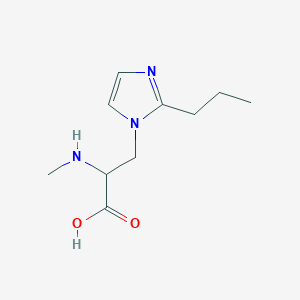
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
